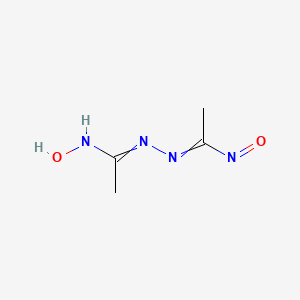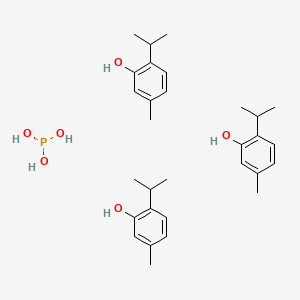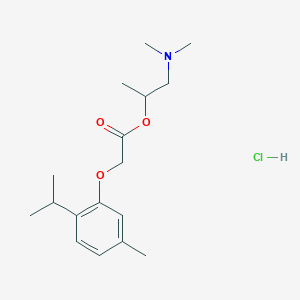
Benz(a)anthracene, 8,12-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 8,12-diethyl- is a polycyclic aromatic hydrocarbon with a structure consisting of four fused benzene rings. This compound is a derivative of benz(a)anthracene, where ethyl groups are substituted at the 8th and 12th positions. Polycyclic aromatic hydrocarbons like benz(a)anthracene are known for their presence in the environment as a result of incomplete combustion of organic matter. They are of significant interest due to their potential carcinogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene derivatives typically involves several steps, including Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . For the specific synthesis of 8,12-diethylbenz(a)anthracene, the following steps can be employed:
Friedel-Crafts Alkylation: Introduction of ethyl groups at the 8th and 12th positions using ethyl chloride and aluminum chloride as a catalyst.
Cyclodehydration: Formation of the polycyclic aromatic structure through cyclodehydration reactions.
Industrial Production Methods: Industrial production of benz(a)anthracene derivatives often involves large-scale Friedel-Crafts alkylation and cyclodehydration processes. These methods are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions.
Types of Reactions:
Oxidation: Benz(a)anthracene derivatives can undergo oxidation reactions, leading to the formation of quinones and other oxygenated products.
Reduction: Reduction reactions can convert benz(a)anthracene derivatives to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benz(a)anthracene structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benz(a)anthracene-7,12-dione.
Reduction: Formation of 8,12-diethyldihydrobenz(a)anthracene.
Substitution: Formation of halogenated benz(a)anthracene derivatives.
Applications De Recherche Scientifique
Benz(a)anthracene, 8,12-diethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules and its potential mutagenic and carcinogenic effects.
Medicine: Studied for its role in the development of cancer and as a potential target for anticancer therapies.
Industry: Used in the production of dyes, pigments, and other organic materials.
Mécanisme D'action
The mechanism of action of benz(a)anthracene, 8,12-diethyl- involves its interaction with cellular macromolecules such as DNA and proteins. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The metabolic activation of benz(a)anthracene derivatives involves cytochrome P450 enzymes, which convert the compound into reactive intermediates that can bind to DNA .
Comparaison Avec Des Composés Similaires
- Benz(a)anthracene
- 7,12-Dimethylbenz(a)anthracene
- Benzo(a)pyrene
- Chrysene
Comparison: Benz(a)anthracene, 8,12-diethyl- is unique due to the specific substitution of ethyl groups at the 8th and 12th positions. This substitution can influence the compound’s reactivity, solubility, and biological activity compared to other benz(a)anthracene derivatives. For example, 7,12-dimethylbenz(a)anthracene is another derivative with methyl groups at the 7th and 12th positions, which may exhibit different carcinogenic potential and metabolic pathways .
Propriétés
Numéro CAS |
36911-95-2 |
|---|---|
Formule moléculaire |
C22H20 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
8,12-diethylbenzo[a]anthracene |
InChI |
InChI=1S/C22H20/c1-3-15-9-7-11-20-18(4-2)22-17(14-21(15)20)13-12-16-8-5-6-10-19(16)22/h5-14H,3-4H2,1-2H3 |
Clé InChI |
XDDDKXVKDBLVOT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14676562.png)
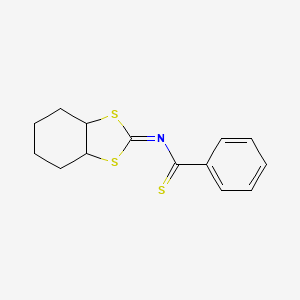
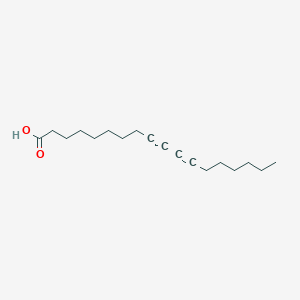
![13-Methylphenanthro[9,10,1-mna]acridine](/img/structure/B14676582.png)

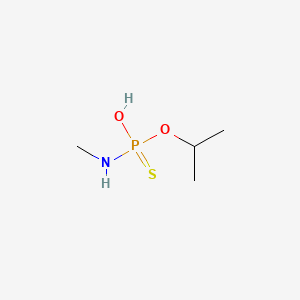

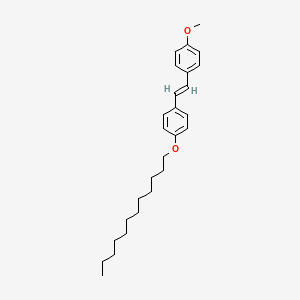
![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
![1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole](/img/structure/B14676605.png)
